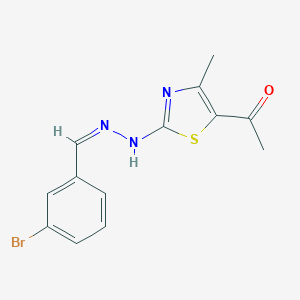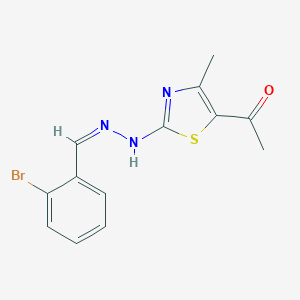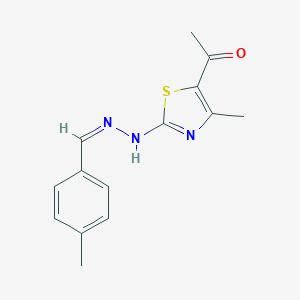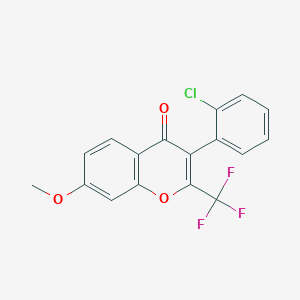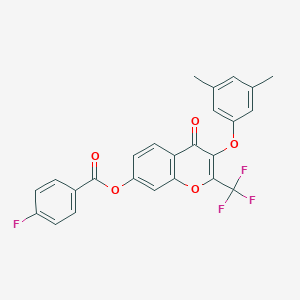![molecular formula C24H20O4 B380859 3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 329224-97-7](/img/structure/B380859.png)
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one, commonly known as Methoxyflavone, is a natural flavone found in various plants. Methoxyflavone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of Methoxyflavone varies depending on the field of research. In cancer research, Methoxyflavone induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress by activating the Nrf2 pathway and reducing neuroinflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methoxyflavone has been shown to have various biochemical and physiological effects. In cancer research, Methoxyflavone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress and reduces neuroinflammation.
実験室実験の利点と制限
Methoxyflavone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, Methoxyflavone also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
For Methoxyflavone research include studying its effectiveness in combination with other anti-cancer agents, in chronic inflammatory disease models, and in animal models of Alzheimer's disease.
合成法
Methoxyflavone can be synthesized from 2'-hydroxyacetophenone and 4-methylphenylboronic acid using Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium and takes place in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide.
科学的研究の応用
Methoxyflavone has been studied for its potential therapeutic properties in various fields of research. In cancer research, Methoxyflavone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-9-17(10-8-16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-5-3-4-6-22(19)26-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANOWZGXKXRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

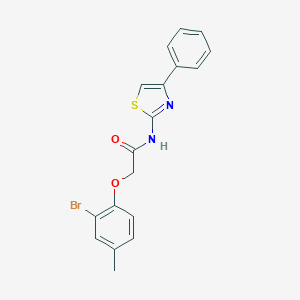
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B380780.png)
![ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380782.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B380783.png)

![5-[(2,4-dichlorophenyl)methyl]-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B380789.png)
